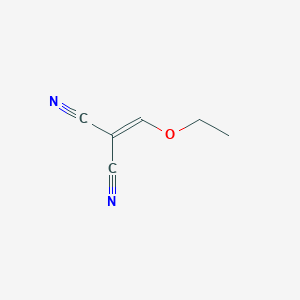
Ethoxymethylenemalononitrile
Cat. No. B014416
Key on ui cas rn:
123-06-8
M. Wt: 122.12 g/mol
InChI Key: OEICGMPRFOJHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04468353
Procedure details


A two-liter, four necked flask is charged with 1332 g (9 moles) of orthoformic acid triethyl ester, 198 g (3 moles) of malonic acid dinitrile and 4 g of acetic acid anhydride. With vigorous stirring, the solution is heated to ebullition. At about 110° C. sump temperature, alcohol begins to distil out through the top of the column. During the course of the reaction, approximately 8 g of acetic acid anhydride is fed in continuously, and the heating of the reaction mixture and the reflux flow are so regulated that the temperature at the top of the condenser is between 75° and 79° C. The condensed distillate is collected and consists substantially of ethanol, acetic acid ethyl ester, formic acid ethyl ester and a small amount of orthoformic acid triethyl ester. During the reaction the sump temperature rises slowly to 130 to 140 degrees C. After 2 to 3 hours the reaction has ended. The unreacted orthoformic acid triethyl ester is distilled out through the column and is fed back to the next batch. Then ethoxymethylene malonic acid dinitrile is separated from the remainder through a simple distillation bridge at 0.1 to 0.02 Torr. In this manner, 361 g of ethoxymethylene malonic acid dinitrile is obtained, with a melting point of 64° C. and a purity of better than 99%. This corresponds to a yield of 98.7% with respect to the malonic acid dinitrile charged.



[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
98.7%
Identifiers


|
REACTION_CXSMILES
|
C(O[CH:4]([O:8][CH2:9][CH3:10])OCC)C.[CH2:11]([C:14]#[N:15])[C:12]#[N:13]>C(OC(=O)C)(=O)C>[CH3:10][CH2:9][O:8][CH:4]=[C:11]([C:14]#[N:15])[C:12]#[N:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1332 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(OCC)OCC
|
|
Name
|
|
|
Quantity
|
198 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#N)C#N
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With vigorous stirring, the solution is heated to ebullition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At about 110° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to distil out through the top of the column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the course of the reaction, approximately 8 g of acetic acid anhydride
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is between 75° and 79° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The condensed distillate is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the reaction the sump temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises slowly to 130 to 140 degrees C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The unreacted orthoformic acid triethyl ester is distilled out through the column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then ethoxymethylene malonic acid dinitrile is separated from the remainder through a simple distillation bridge at 0.1 to 0.02 Torr
|
Outcomes


Product
Details
Reaction Time |
2.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOC=C(C#N)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 361 g | |
| YIELD: PERCENTYIELD | 98.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
